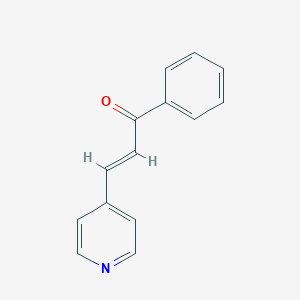
4-Azachalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azachalcone is a chemical compound that belongs to the family of chalcones. It is a yellow-colored solid that is soluble in organic solvents. Chalcones have been widely studied due to their potential therapeutic properties such as anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-azachalcone is not fully understood. However, it has been proposed to act through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition may lead to the prevention of tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-azachalcone in lab experiments is its low toxicity. It has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy. Moreover, it is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-azachalcone. One of the potential areas of research is the development of novel derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Additionally, more studies are needed to investigate the potential of this compound as an antimalarial and antifungal agent.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic properties such as anticancer, antimalarial, and antifungal activities. It can be synthesized by the condensation reaction between 4-aminoacetophenone and benzaldehyde. Its mechanism of action is not fully understood but it has been proposed to act through various mechanisms such as inhibition of cell proliferation and induction of apoptosis. It has been shown to exhibit various biochemical and physiological effects such as induction of oxidative stress and inhibition of MMPs. One of the advantages of using this compound in lab experiments is its low toxicity while one of the limitations is its limited solubility in aqueous solutions. There are several future directions for the study of this compound including the development of novel derivatives and investigation of its potential as an antimalarial and antifungal agent.
Métodos De Síntesis
The synthesis of 4-azachalcone can be achieved by the condensation reaction between 4-aminoacetophenone and benzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction yields this compound as a yellow-colored solid with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
4-Azachalcone has been extensively studied for its potential therapeutic properties such as anticancer, antimalarial, and antifungal activities. It has been reported to exhibit cytotoxicity against various cancer cell lines including breast, colon, and lung cancer. Moreover, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, and Candida albicans, a fungus that causes infections.
Propiedades
Número CAS |
16208-85-8 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(E)-1-phenyl-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-11H/b7-6+ |
Clave InChI |
MSXXXMPYLQXAKL-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=NC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2 |
Otros números CAS |
16208-85-8 |
Pictogramas |
Irritant |
Sinónimos |
1-phenyl-3-(4-pyridinyl)-2-propen-1-one 1-phenyl-3-(4-pyridyl)-2-propen-1-one PhPyP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





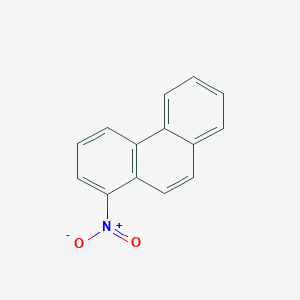
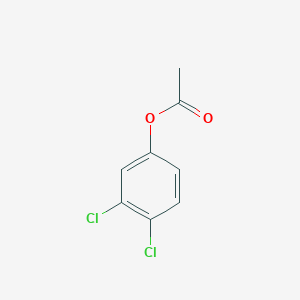
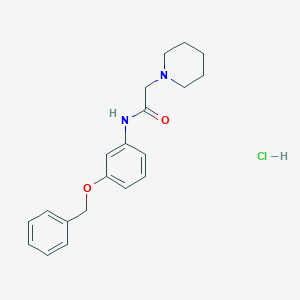
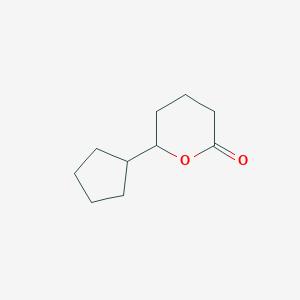
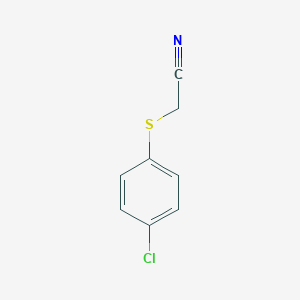
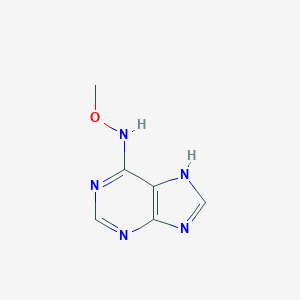
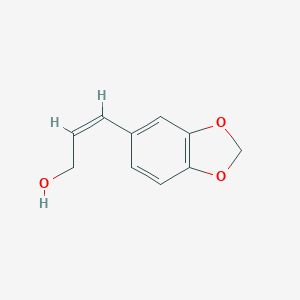
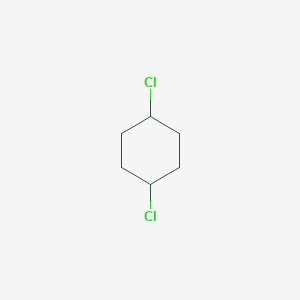
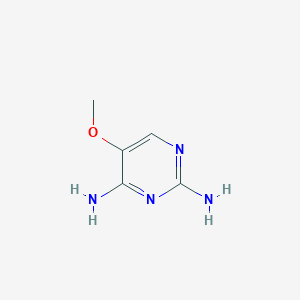
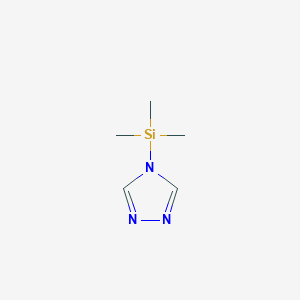

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)